molecular formula C9H14N2O2 B092344 Hydrazine, (2,5-dimethoxybenzyl)- CAS No. 135-54-6

Hydrazine, (2,5-dimethoxybenzyl)-

Cat. No. B092344
CAS RN: 135-54-6
M. Wt: 182.22 g/mol
InChI Key: IBHNUZWYEWPYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Hydrazine, (2,5-dimethoxybenzyl)-” is a derivative of hydrazine. It has a molecular weight of 218.68 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Hydrazine, (2,5-dimethoxybenzyl)-” is represented by the linear formula C9H15ClN2O2 . The InChI code for the compound is 1S/C9H14N2O2.ClH/c1-12-8-3-4-9(13-2)7(5-8)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Hydrazine, (2,5-dimethoxybenzyl)-” is a solid substance stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 218.68 .

Scientific Research Applications

  • Synthesis of Amino-Substituted Phenols : (2,4-Dimethoxybenzyl)hydrazine (DmbNHNH2) has been used in the synthesis of Dmb-protected amino-substituted phenols. This has enabled the preparation of compounds that were previously inaccessible (Schütznerová et al., 2012).

  • Potential Anticancer Agent and Enzyme Inhibitor : A novel hydrazone compound synthesized from 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl) hydrazine showed potent cytotoxic effects on human breast and colon cancer cell lines, surpassing the efficacy of cisplatin. It also demonstrated inhibitory properties on human paraoxonase-1 (Noma et al., 2020).

  • Antioxidant Ability in Triazole Derivatives : New Schiff base compounds synthesized from 4-amino-1,2,4-triazole and 2,6-dimethoxyphenol demonstrated significant free-radical scavenging ability, highlighting their potential as antioxidants (Hussain, 2016).

  • Molecular Docking in Anti-Covid-19 Research : Symmetrical azines synthesized from 1,2-bis(3,4-dimethoxybenzylidene)hydrazine were evaluated for their potential in inhibiting SARS-COVID receptors, contributing to the research on COVID-19 treatments (Ramkumar & Ramarajan, 2023).

  • Solid Phase Synthesis of Ketopiperazines : The development of 2,4-dimethoxybenzyl arylhydrazine (DMBAH) as a "latent" safety-catch linker facilitated the synthesis of ketopiperazines, which have potential applications in drug development (Berst, Holmes, & Ladlow, 2003).

  • Reactions with Syringylic Phenols : Studies on the reactions of 2,2-Diphenyl-1-picrylhydrazyl (DPPH) with syringylic phenols have provided insights into the formation of stable free radicals and corresponding hydrazines, important for understanding chemical reaction mechanisms (Hristea et al., 2009).

Safety And Hazards

Hydrazines are highly reactive and can easily catch fire . Workers may be harmed from exposure to hydrazine, and the level of harm depends upon the dose, duration, and work being done . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335 .

properties

IUPAC Name

(2,5-dimethoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-8-3-4-9(13-2)7(5-8)6-11-10/h3-5,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNUZWYEWPYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159198
Record name Hydrazine, (2,5-dimethoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine, (2,5-dimethoxybenzyl)-

CAS RN

135-54-6
Record name [(2,5-Dimethoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2,5-dimethoxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2,5-dimethoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazine, (2,5-dimethoxybenzyl)-
Reactant of Route 2
Reactant of Route 2
Hydrazine, (2,5-dimethoxybenzyl)-
Reactant of Route 3
Hydrazine, (2,5-dimethoxybenzyl)-
Reactant of Route 4
Reactant of Route 4
Hydrazine, (2,5-dimethoxybenzyl)-
Reactant of Route 5
Hydrazine, (2,5-dimethoxybenzyl)-
Reactant of Route 6
Hydrazine, (2,5-dimethoxybenzyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.